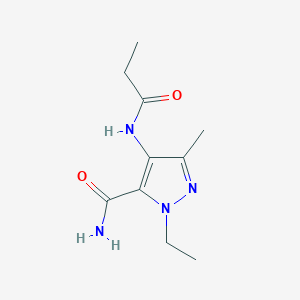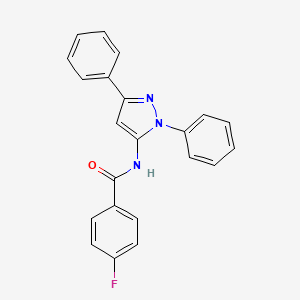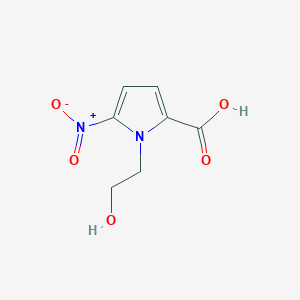
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for esterification and amidation reactions. .
Scientific Research Applications
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes, improving its efficacy .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and biomedical applications.
Quisqualic acid analogs: Known for their role in neurotransmitter studies.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Properties
Molecular Formula |
C7H8N2O5 |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12) |
InChI Key |
XOFAVEKLIUJDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


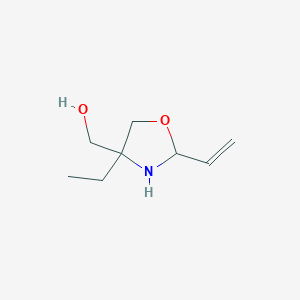
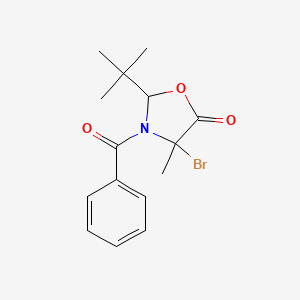
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
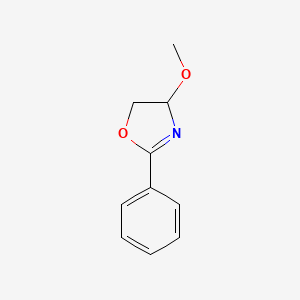
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)

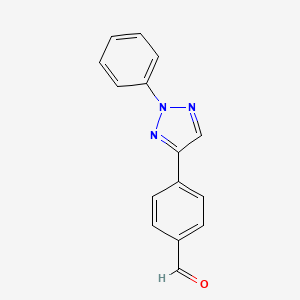

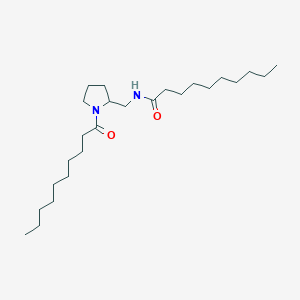

![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
